Pseudococaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Historical research

Pseudococaine, a diastereomer of cocaine, has been used historically in research to understand the structure-activity relationship of cocaine and its effects on the nervous system. By comparing the effects of cocaine and pseudococaine, researchers could gain insights into the specific molecular features responsible for cocaine's psychoactive properties. For instance, a 1964 study published in "Naunyn-Schmiedebergs Archiv für Experimentelle Pathologie und Pharmakologie" used electroencephalography to compare the brain activity of cats treated with cocaine and pseudococaine, providing evidence for the role of specific brain regions in cocaine's effects [].

Analytical Chemistry

Due to its structural similarity to cocaine, pseudococaine can be a helpful tool in developing and validating analytical methods for cocaine detection. Researchers can use pseudococaine as a reference standard to test the accuracy and sensitivity of analytical techniques like chromatography and mass spectrometry, ensuring the reliability of cocaine detection in various forensic and clinical settings [, ].

Synthesis

The synthesis of pseudococaine has been reported in scientific literature, primarily for research purposes. Studying the synthesis of pseudococaine can contribute to a deeper understanding of the chemical properties and reactivity of cocaine, potentially aiding in the development of new methods for cocaine analysis or synthesis of modified cocaine analogues for therapeutic purposes [].

- Pseudococaine shares some, but not all, of the pharmacological properties of cocaine. It is not considered to have significant psychoactive effects in humans.

- Research on pseudococaine is strictly controlled due to its potential association with cocaine misuse.

- The research applications of pseudococaine are limited and should not be interpreted as condoning or encouraging the use of cocaine or any other illegal substances.

Pseudococaine is a diastereoisomer of cocaine, sharing the same molecular formula with a molecular weight of 303.3529 g/mol. The key difference between pseudococaine and cocaine lies in the spatial arrangement of atoms, particularly the orientation of the carbomethoxy group at the C-2 position of the tropane ring. In pseudococaine, this group is positioned equatorially, while in cocaine, it is axial. This structural variation results in distinct chemical and biological properties between the two compounds .

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert pseudococaine into its corresponding alcohols using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution: Nucleophilic substitution reactions can replace functional groups in pseudococaine with other substituents, often employing reagents like sodium hydroxide and hydrochloric acid.

The major products from these reactions include carboxylic acids, alcohols, and various substituted derivatives.

Pseudococaine interacts with the central nervous system, primarily by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in altered neuronal activity. Notably, studies have shown that pseudococaine is more potent than cocaine in producing convulsions in animal models, indicating a potentially stronger neurotoxic effect .

Pseudococaine can be synthesized from cocaine through a series of chemical transformations. The primary method involves:

- Epimerization: A strong base is used to epimerize the carbomethoxy group at the C-2 position from an axial to an equatorial orientation.

- Transesterification: The ester at the C-3 position is transesterified.

- Regeneration: The benzoate ester is regenerated by reacting with benzoyl chloride.

This synthetic route can be scaled for industrial production by maintaining precise control over reaction conditions such as temperature and pH to ensure high yield and purity .

Interaction studies involving pseudococaine have primarily focused on its pharmacological effects compared to cocaine. Research indicates that pseudococaine may exhibit different kinetics and dynamics when interacting with neurotransmitter systems. For instance, it has been noted that pseudococaine produces more potent convulsant effects than cocaine in experimental settings . Additionally, studies using radiolabeled analogs have been conducted to investigate its distribution and elimination in biological systems.

Pseudococaine shares structural similarities with several other compounds within the tropane alkaloid family. Here are some notable comparisons:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Cocaine | Axial carbomethoxy group at C-2 | Well-known stimulant with high abuse potential |

| Norcocaine | Lacks the methyl group at N-3 | Different pharmacokinetic profile |

| Allococaine | Different stereochemistry | Varies in potency and effects |

| Pseudonorcocaine | Similar structure but differs at N-3 | Potentially different biological activity |

| Benzoate derivatives | Varying substituents on the benzene ring | Altered pharmacological properties |

Pseudococaine's unique equatorial orientation of the carbomethoxy group differentiates it from these compounds, influencing its biological activity and potential applications .

Molecular Structure and Formula

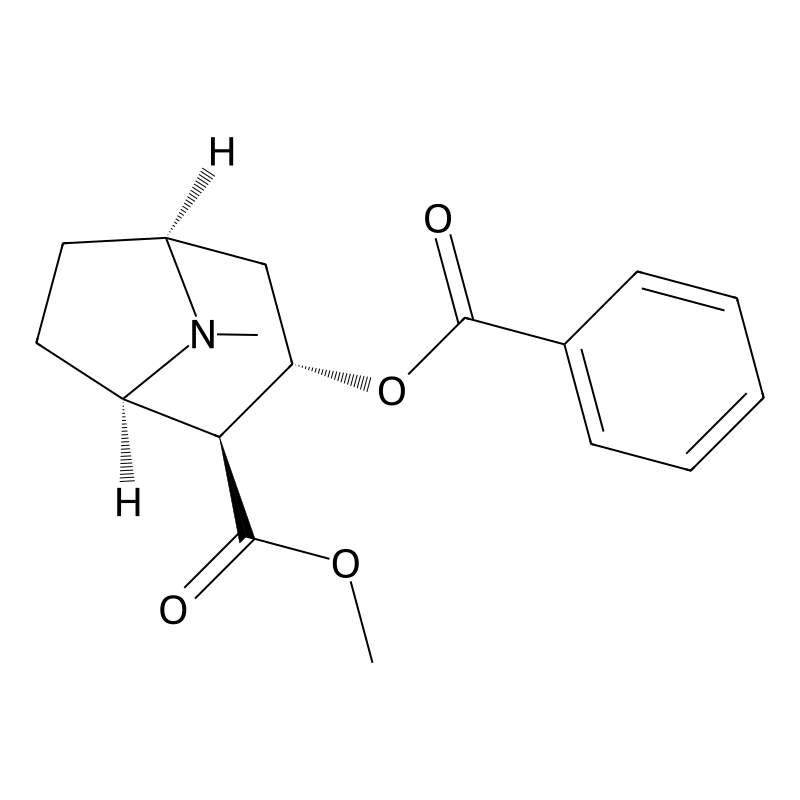

Pseudococaine possesses the molecular formula C17H21NO4 with a molecular weight of 303.35 grams per mole [2] [3] [4]. The compound exists as a diastereomer of cocaine, sharing the same molecular formula but differing in the spatial arrangement of substituents on the tropane ring system . The structural framework consists of an 8-azabicyclo[3.2.1]octane core characteristic of tropane alkaloids, with a carbomethoxy group at the 2-position and a benzoyloxy group at the 3-position [4].

The International Union of Pure and Applied Chemistry (IUPAC) name for pseudococaine is [1R-(2-endo-3-exo)]-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester [3] [4]. The compound is also known by several alternative names including isococaine, depsococaine, dextrocaine, and delcaine [3] [4]. The Chemical Abstracts Service (CAS) registry number for pseudococaine is 478-73-9 [2] [3] [4].

The SMILES notation for pseudococaine is COC(=O)[C@@H]1C@HOC(=O)c3ccccc3, which precisely defines the three-dimensional arrangement of atoms within the molecule [1]. The InChI key ZPUCINDJVBIVPJ-XGUBFFRZSA-N provides an additional standardized identifier for the compound [1] [3].

Stereochemistry and Configuration

Stereogenic Centers and Absolute Configuration

Pseudococaine contains multiple stereogenic centers within its tropane ring system [4] . The absolute configuration of pseudococaine differs from cocaine primarily at the carbomethoxy group positioning at the C-2 carbon [4] . In pseudococaine, the carbomethoxy group adopts an equatorial position, contrasting with the axial orientation observed in cocaine .

The compound exhibits defined stereochemistry at the C-2 and C-3 positions, which significantly influences its physicochemical and pharmacological properties . The stereogenic centers are characterized using the Cahn-Ingold-Prelog priority rules, with the absolute configuration designated as [1R-(2-endo-3-exo)] in the systematic nomenclature [3] [4].

Comparison with Cocaine Diastereomers

Pseudococaine belongs to a group of four major cocaine diastereomers, including allococaine, pseudoallococaine, and cocaine itself . These diastereomers share identical molecular formulas but exhibit distinct spatial arrangements of substituents . Quantum chemistry studies reveal that the S-enantiomer of pseudococaine demonstrates greater thermodynamic stability than the R-enantiomer by 1.73 kilocalories per mole . This energy difference stems from steric hindrance between substituents in the tropane ring system .

The stability comparison among cocaine diastereomers shows varying energy differences between enantiomers . Cocaine exhibits a stability difference of 0.7 kilocalories per mole favoring the S-enantiomer, while allococaine shows a smaller difference of 0.3 kilocalories per mole . These variations in thermodynamic stability reflect the influence of stereochemical configuration on molecular energy states .

| Compound | Most Stable Enantiomer | Energy Difference (kcal/mol) | Dipole Moment (D) |

|---|---|---|---|

| Cocaine | S-enantiomer | +0.7 vs. R-enantiomer | 3.5–4.2 |

| Pseudococaine | S-enantiomer | +1.73 vs. R-enantiomer | 5.8–6.5 |

| Allococaine | S-enantiomer | +0.3 vs. R-enantiomer | 4.9–5.6 |

Conformational Analysis of Tropane Ring System

The tropane ring system in pseudococaine adopts a rigid bicyclic structure with the piperidine ring maintaining a chair conformation [25] [27]. Nuclear magnetic resonance spectroscopic and dipole moment measurements confirm that tropanes exist with the piperidine ring in a chair conformation and the N-methyl substituent predominantly in an equatorial position [25] [27]. The nitrogen atom and its methyl substituent occupy equatorial positions within the ring system [30].

A 3α-substituent in the tropane system causes considerable ring deformation, affecting the overall molecular geometry [25] [27]. The conformational preferences are influenced by steric interactions between substituents and the inherent rigidity of the bicyclic framework [25]. The tropane core maintains its structural integrity while accommodating the stereochemical requirements of the attached functional groups [30].

The veratroyloxy group in related tropane alkaloids is distorted from the plane of symmetry of the tropane core, characterized by specific torsion angles [30]. In comparable compounds, these torsion angles range from 29 to 33 degrees, indicating restricted rotation around certain bonds [30]. The carbonyl group consistently adopts a syn-directed orientation relative to the β-axially located hydrogen atom at C3 [30].

Crystal Structure Analysis

Crystal structure determination of tropane alkaloids reveals important structural features that influence their physical properties [30]. Related tropane compounds crystallize in monoclinic space groups containing four molecules per unit cell [30]. The piperidine rings adopt chair conformations in all crystalline forms, with hydrogen atoms and alkyl substituents occupying equatorial positions [30].

Intermolecular interactions in crystal structures include van der Waals forces and weak hydrogen bonding [30]. Crystal packing is stabilized by C-H...O interactions between molecules [30]. In hydrochloride salts of tropane alkaloids, hydrogen bonding occurs between the chloride anion and the protonated nitrogen atom [30]. The crystal structures also exhibit π-π interactions between aromatic moieties of adjacent molecules [30].

Physical Properties

Melting Point and Thermal Behavior

Pseudococaine free base exhibits a melting point of 47°C [4]. The hydrochloride salt demonstrates significantly different thermal behavior with a melting point of 210°C, reflecting the influence of salt formation on thermal stability [4]. These melting point values provide important identification parameters for analytical characterization [4].

The thermal behavior of pseudococaine differs markedly from related diastereomers . Cocaine hydrochloride melts at 194-196°C, while (+)-pseudococaine freebase melts at 203-205°C . These thermal property differences enable differentiation between diastereomers using thermal analytical techniques .

Differential scanning calorimetry studies reveal distinct thermal transitions that can be used for compound identification [36]. The thermal analysis provides information about crystalline polymorphism and phase transitions [36]. Sharp melting endotherms indicate well-defined crystalline structures, while broad endotherms may suggest solvate formation or polymorphic transitions [35].

Solubility and Partition Coefficients

Pseudococaine demonstrates distinct solubility characteristics that differ from its parent compound cocaine [4]. The compound is freely soluble in ether, chloroform, benzene, and petroleum ether [4]. Water solubility is limited, with pseudococaine being only slightly soluble in aqueous media [4]. The hydrochloride salt exhibits reduced water solubility compared to cocaine hydrochloride [4].

Partition coefficients reflect the compound's distribution behavior between immiscible solvents [14]. These values are critical for understanding drug distribution within biological systems [14]. Hydrophobic compounds with high octanol-water partition coefficients tend to distribute to lipophilic environments, while hydrophilic compounds prefer aqueous phases [14].

The density of pseudococaine is reported as 1.103 grams per milliliter with a molar volume of 275.1 milliliters per mole [1]. The refractive index measures 1.502, providing additional physical characterization data [1]. These properties contribute to the compound's overall physicochemical profile [1].

Optical Rotation and Chiroptical Properties

Pseudococaine exhibits significant optical activity due to its chiral nature [4]. The specific optical rotation is [α]D²⁰ +42° (c = 5 in chloroform) for the free base [4]. The hydrochloride salt demonstrates a similar optical rotation value of [α]D²⁰ +41° (c = 5) [4]. These optical rotation measurements provide definitive identification of the compound's stereochemical configuration [4].

Chiroptical properties encompass various spectroscopic techniques based on the interaction between chiral matter and circularly polarized light [20]. Electronic circular dichroism and circularly polarized luminescence provide tools for studying aggregated states and molecular chirality [20]. These techniques are particularly valuable for characterizing chiral compounds in thin films and solid-state arrangements [20].

The magnitude of optical rotation depends on several factors including wavelength, temperature, solvent, and concentration [21]. Optical rotation serves as a critical parameter for pharmaceutical identification, ensuring correct enantiomer determination [21]. This property is vital in distinguishing between stereoisomers that may exhibit different biological activities [21].

Crystalline Polymorphism

Polymorphism represents the ability of a compound to exist in multiple crystalline forms with different crystal structures [11] [12]. Pharmaceutical compounds frequently exhibit polymorphic behavior, with each form displaying distinct physical properties including solubility, dissolution rate, and melting point [11] [12].

Crystal form identification relies on powder X-ray diffraction measurements, which provide characteristic diffraction patterns for each polymorph [11]. Differential scanning calorimetry complements X-ray diffraction by revealing thermal transitions associated with polymorphic changes [11]. These analytical techniques enable reliable identification and quantification of different crystal forms [11].

Solvate formation represents another aspect of solid-state diversity, where solvent molecules become incorporated into the crystal lattice [12]. These pseudo-polymorphs demonstrate different properties compared to anhydrous forms [12]. The binding energy of solvent molecules influences the stability and behavior of solvated crystal forms [35].

Chemical Reactivity

Hydrolysis Reactions and Kinetics

Pseudococaine undergoes hydrolysis reactions at both ester functional groups present in its structure [16] . The benzoyl ester at the 3-position and the methyl ester at the 2-position represent the primary sites of hydrolytic cleavage [16]. Hydrolysis kinetics follow first-order reaction mechanisms under physiological conditions [16].

The hydrolysis pathway involves nucleophilic attack by water molecules on the carbonyl carbon of the ester groups [16]. This reaction proceeds through tetrahedral intermediate formation followed by elimination of the alcohol component [16]. The rate of hydrolysis depends on pH, temperature, and the presence of catalytic species [16].

Enzymatic hydrolysis by cholinesterases represents a significant metabolic pathway [16]. Butyrylcholinesterase demonstrates activity toward tropane alkaloids, catalyzing the hydrolysis of ester bonds [16]. The enzyme-substrate interaction involves specific binding conformations that influence reaction rates [16].

Oxidation and Reduction Pathways

Pseudococaine can undergo oxidation reactions to form corresponding carboxylic acids . Common oxidizing agents include potassium permanganate and chromium trioxide . These reactions typically target the ester groups or the aromatic ring system .

Reduction reactions convert pseudococaine into corresponding alcohols . Reducing agents such as lithium aluminum hydride and sodium borohydride facilitate these transformations . The reduction typically affects the carbonyl groups present in the ester functionalities .

The oxidation and reduction pathways depend on reaction conditions including solvent, temperature, and reagent concentration [17]. Electrochemical studies reveal that related compounds undergo two-electron, two-proton transfer processes [17]. The reduction potentials vary among different tropane alkaloids, reflecting their distinct electronic properties [17].

Substitution and Elimination Reactions

Nucleophilic substitution reactions can replace functional groups in pseudococaine with other substituents . Common reagents include sodium hydroxide and hydrochloric acid under appropriate reaction conditions . These reactions typically target the ester groups or the nitrogen center .

Elimination reactions may occur under basic conditions, potentially affecting the ester groups or leading to ring opening . The stability of the tropane ring system generally resists elimination reactions that would disrupt the bicyclic structure .

The substitution and elimination reactions produce various derivatives of pseudococaine . These synthetic modifications allow for structure-activity relationship studies and the development of related compounds with altered properties .

Stability Under Various Conditions

Pseudococaine stability varies significantly with environmental conditions including pH, temperature, and humidity [18]. The compound demonstrates optimal stability within specific pH ranges, typically between 5.0 and 8.0 [18]. Acidic and basic conditions accelerate decomposition reactions [18].

Temperature elevation increases the decomposition rate constant according to Arrhenius kinetics [18]. Higher temperatures promote hydrolysis and other degradation pathways [18]. Storage at reduced temperatures enhances compound stability and extends shelf life [18].

Light exposure and oxygen presence can initiate oxidative degradation processes [18]. Protective measures including inert atmosphere storage and light exclusion help maintain compound integrity [18]. The decomposition products depend on the specific degradation pathway and environmental conditions [18].

Structure-Property Relationships

Influence of Stereochemistry on Physical Properties

The stereochemical configuration of pseudococaine profoundly influences its physical properties . The equatorial positioning of the carbomethoxy group at C-2 affects molecular geometry and intermolecular interactions . This stereochemical difference from cocaine results in altered melting points, solubility characteristics, and crystal packing arrangements .

Dipole moment calculations reveal that pseudococaine exhibits values ranging from 5.8 to 6.5 Debye, significantly higher than cocaine's 3.5 to 4.2 Debye . This difference reflects the altered electronic distribution resulting from stereochemical changes . The increased dipole moment influences intermolecular forces and affects physical properties such as boiling point and solubility .

Mass spectrometric fragmentation patterns demonstrate stereochemistry-dependent differences [19]. Specific ion abundance ratios enable differentiation between diastereomers . The m/z 94:96 ratio shows values less than 1 for pseudococaine compared to values greater than 1 for cocaine . Similarly, the m/z 152:150 ratio ranges from 5-7 for pseudococaine versus 1-2 for cocaine .

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationships provide mathematical models relating molecular descriptors to physicochemical properties [22] [24]. These models enable property prediction without experimental measurement, facilitating drug development and optimization [22] [24]. The approach involves descriptor generation, statistical analysis, and model validation [22] [24].

For tropane alkaloids including pseudococaine, QSPR models incorporate molecular descriptors such as topological indices, electronic properties, and geometric parameters [24]. Multiple linear regression, partial least squares, and artificial neural networks represent common modeling approaches [22]. Internal and external validation techniques ensure model reliability and predictive capability [24].

The development of QSPR models requires careful data curation and error analysis [24]. Systematic errors in input data can significantly impact model performance [24]. The focus on absorption, distribution, metabolism, and excretion properties provides valuable insights for pharmaceutical applications [24]. These models complement experimental studies by providing predictive frameworks for property estimation [24].

| Analytical Parameter | Pseudococaine | Cocaine | Differentiation Method |

|---|---|---|---|

| m/z 94:96 ratio | <1 | >1 | Mass spectrometry |

| m/z 152:150 ratio | 5-7 | 1-2 | Mass spectrometry |

| Melting point (free base) | 47°C | Variable | Thermal analysis |

| Optical rotation | [α]D²⁰ +42° | [α]D²⁰ -16° | Polarimetry |

| Dipole moment | 5.8-6.5 D | 3.5-4.2 D | Computational analysis |

The earliest synthetic approach to pseudococaine emerged from the pioneering work of Richard Willstätter and colleagues in the early 1900s, who established the foundational methods for tropane alkaloid synthesis [1] [2]. Willstätter's original 1901 synthesis represented a landmark achievement in alkaloid chemistry, utilizing a 23-step linear sequence starting from cycloheptanone to access racemic cocaine, which could then be converted to pseudococaine through base-catalyzed epimerization reactions [3].

The historical transformation of cocaine to pseudococaine was first systematically studied by Findlay in 1954, who demonstrated that strong base treatment of cocaine leads to epimerization of the carbomethoxy group at the carbon-2 position to the equatorial configuration, simultaneously causing transesterification of the ester at carbon-3 [4] [5]. This process represented the earliest practical method for obtaining pseudococaine from natural cocaine sources.

Classical synthetic routes to pseudococaine typically proceeded through the common intermediate 2-carbomethoxytropinone (2-CMT), which Willstätter and subsequent researchers identified as a key building block for tropane alkaloid synthesis [6] [2]. The reduction of 2-CMT with sodium amalgam in acidic conditions yields a mixture of ecgonine methyl ester and pseudoecgonine methyl ester, where the latter serves as the immediate precursor to pseudococaine upon benzoylation [7] [8].

Early synthetic methodologies also employed the Robinson-Mannich cyclization approach, where succindialdehyde, methylamine, and acetonedicarboxylic acid monomethyl ester were combined in citrate buffer to form the tropane skeleton [1]. This biomimetic approach paralleled the natural biosynthetic pathway and provided access to various tropane derivatives, including pseudococaine through appropriate stereochemical manipulations.

Modern Synthetic Routes

Contemporary synthetic approaches to pseudococaine have evolved to emphasize improved efficiency, selectivity, and environmental considerations. Modern methodologies typically focus on stereoselective construction of the tropane framework rather than post-synthetic stereochemical modifications [9] [10].

One significant advancement involves the use of ring-closing methodologies to construct the azabicyclo[3.2.1]octane core directly. These approaches utilize cyclization reactions such as ring-closing metathesis, intramolecular nucleophilic substitution, and cycloaddition strategies to establish the tropane skeleton with predetermined stereochemistry [9] [10].

Modern synthetic routes also employ protecting group strategies to control regioselectivity and prevent unwanted side reactions. The use of nitrogen-protecting groups such as tert-butoxycarbonyl (Boc) groups has become standard practice, allowing for selective functionalization at specific positions of the tropane ring system [10] [11].

Advanced purification techniques have revolutionized modern pseudococaine synthesis. Contemporary methods utilize high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for both reaction monitoring and product isolation, enabling researchers to achieve higher purity products with better stereochemical control [9] [12].

Conversion from Cocaine

Epimerization Methods at Carbon-2 Position

The conversion of cocaine to pseudococaine primarily involves epimerization at the carbon-2 position, where the carbomethoxy group is inverted from the axial to the equatorial position [4] [13]. This transformation is typically achieved using strong base conditions, with sodium methoxide in methanol being the most commonly employed reagent system [4] [7].

The epimerization process follows a base-catalyzed mechanism where the alpha-proton adjacent to the ester carbonyl group is abstracted, forming an enolate intermediate. The enolate can then be protonated from either face, leading to formation of both the original cocaine stereochemistry and the epimerized pseudococaine configuration [4] [13]. The thermodynamic preference for the equatorial orientation of the carbomethoxy group drives the equilibrium toward pseudococaine formation.

Potassium carbonate and potassium hydroxide have also been successfully employed as epimerization agents, offering advantages in terms of reaction mildness and reduced side product formation [13] [14]. Additionally, ion-exchange resins such as Amberlite IRA-400 in hydroxide form provide heterogeneous base catalysis, facilitating product separation and purification [13].

The epimerization process is often accompanied by transesterification reactions, where the original methyl ester group can be exchanged with other alcohols present in the reaction medium [4] [15]. This side reaction must be carefully controlled to prevent formation of unwanted ester derivatives.

Transesterification Reactions

Transesterification reactions play a crucial role in both the formation and modification of pseudococaine derivatives [15] [16]. These reactions involve the exchange of the ester alkoxy group through nucleophilic acyl substitution mechanisms, typically occurring under either acidic or basic conditions [16].

Under basic conditions, transesterification proceeds through a two-step addition-elimination mechanism. The alkoxide nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the original alkoxy group to yield the new ester product [16]. This mechanism is particularly relevant in pseudococaine synthesis when using alcoholic solvents, as the solvent can participate in transesterification reactions.

Acidic transesterification follows the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), similar to Fischer esterification but with alcohol exchange rather than water elimination [16]. This pathway is often employed when milder reaction conditions are required or when base-sensitive functional groups are present.

Enzymatic transesterification has emerged as a modern alternative, utilizing carboxylesterases to catalyze ester exchange reactions under physiological conditions [15] [17]. This approach offers advantages in terms of selectivity and environmental compatibility, though it is primarily used for analytical and metabolic studies rather than preparative synthesis.

Benzoylation of Pseudoecgonine Methyl Ester

The final step in pseudococaine synthesis involves benzoylation of pseudoecgonine methyl ester to install the characteristic benzoyl group at the carbon-3 position [4] [13]. This transformation is typically accomplished using benzoyl chloride as the acylating agent, often in the presence of a base such as pyridine or triethylamine [4] [18].

The benzoylation reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of pseudoecgonine methyl ester attacks the carbonyl carbon of benzoyl chloride, displacing chloride ion to form the benzoyl ester bond [4]. The reaction is usually carried out in an aprotic solvent such as dichloromethane or chloroform to prevent competing hydrolysis of the acyl chloride.

Pyridine serves dual roles in this transformation, acting both as a base to neutralize the hydrogen chloride byproduct and as a nucleophilic catalyst to activate the benzoyl chloride through formation of an acylpyridinium intermediate [18]. This catalytic activation significantly enhances the reaction rate and selectivity.

Alternative benzoylating agents include benzoic anhydride and N-benzoylimidazole, which offer advantages in specific synthetic contexts [3]. Benzoic anhydride requires higher temperatures but produces benzoic acid as the only byproduct, while N-benzoylimidazole provides enhanced reactivity under mild conditions [3].

Stereoselective Synthesis Approaches

Chiral Auxiliaries in Pseudococaine Synthesis

The implementation of chiral auxiliaries in pseudococaine synthesis represents a significant advancement in controlling absolute stereochemistry from the earliest synthetic stages [19] [20]. Evans oxazolidinones have been successfully employed as chiral auxiliaries for diastereoselective alkylation reactions that establish key stereocenters in tropane alkaloid precursors [19] [21].

Pseudoephedrine and its analogue pseudoephenamine have emerged as particularly effective chiral auxiliaries for asymmetric synthesis of tropane derivatives [20] [22]. These auxiliaries provide exceptional stereocontrol in alkylation reactions, especially those forming quaternary carbon centers, and offer practical advantages including ready availability and straightforward removal [20].

The mechanism of chiral induction by auxiliaries typically involves chelation-controlled transition states, where the auxiliary coordinates with the metal enolate to create a rigid, predictable stereochemical environment [19] [20]. This coordination directs the approaching electrophile to attack from the less hindered face, resulting in high diastereoselectivity.

Sulfinyl auxiliaries, derived from tert-butylsulfinamide, have been applied to tropane alkaloid synthesis through sulfinimine-mediated cyclization reactions [21]. These auxiliaries are particularly valuable for their ability to induce stereochemistry in nitrogen-containing heterocycles and can be removed under mild acidic conditions without racemization [21].

Asymmetric Catalysis Methods

Asymmetric catalysis has revolutionized pseudococaine synthesis by enabling enantioselective transformations without the need for stoichiometric chiral auxiliaries [11] [23]. Rhodium-catalyzed asymmetric processes have proven particularly effective for tropane alkaloid synthesis, offering high enantioselectivities and functional group tolerance [11].

The asymmetric synthesis of (+)-pseudococaine via ring-closing iodoamination represents a landmark achievement in catalytic enantioselective tropane synthesis [9] [10]. This methodology utilizes chiral ligands to control the absolute stereochemistry of the cyclization reaction, providing access to enantiomerically pure pseudococaine in excellent yield and selectivity [9].

Palladium-catalyzed asymmetric allylic substitution reactions have been employed for the stereoselective synthesis of tropane derivatives [11]. These transformations utilize chiral phosphine ligands to control the enantioselectivity of carbon-carbon bond formation, enabling efficient construction of functionalized tropane frameworks [11].

Organocatalytic approaches using proline-derived catalysts have been explored for asymmetric aldol and Michael addition reactions relevant to tropane alkaloid synthesis [23]. These metal-free catalytic systems offer advantages in terms of operational simplicity and environmental compatibility while maintaining high levels of stereochemical control [23].

Green Chemistry Approaches

Enzyme-Catalyzed Reactions

Enzymatic approaches to pseudococaine synthesis and modification represent an emerging frontier in green chemistry applications [24] [25]. The identification and characterization of BAHD acyltransferases involved in natural cocaine biosynthesis has provided insights into enzyme-mediated ester formation reactions [24].

Cocaine synthase (EcBAHD7) has been characterized as the enzyme responsible for the final acylation step in natural cocaine biosynthesis, catalyzing the esterification of methylecgonine with benzoyl-CoA [24]. This enzymatic transformation operates under mild aqueous conditions with high selectivity and represents a potential model for developing biocatalytic approaches to pseudococaine synthesis [24].

Carboxylesterases have been employed for selective hydrolysis and transesterification reactions of cocaine derivatives [15]. These enzymes offer advantages in terms of substrate selectivity and reaction conditions, operating at physiological pH and temperature while maintaining high stereochemical fidelity [15].

Lipase-catalyzed reactions have been explored for the resolution of racemic tropane derivatives and for selective ester modifications [26]. These enzymes can distinguish between enantiomers and provide access to optically pure materials through kinetic resolution processes [26].

Environmentally Benign Reagents and Solvents

The implementation of green chemistry principles in pseudococaine synthesis has focused on replacing hazardous reagents and solvents with environmentally benign alternatives [27] [28]. Water has emerged as an ideal reaction medium for many transformations, offering advantages in terms of safety, cost, and environmental impact [29].

Deep eutectic solvents (DES) have been investigated as green alternatives to conventional organic solvents in esterification and related reactions [27] [30]. These solvents, composed of naturally occurring compounds, offer low volatility, thermal stability, and ease of preparation while maintaining excellent solvent properties [27] [30].

The use of naturally occurring catalysts such as citric acid and other carboxylic acids has been explored for acid-catalyzed transformations in pseudococaine synthesis [29]. These catalysts offer advantages in terms of biodegradability and reduced toxicity compared to traditional mineral acids [29].

Solvent-free reaction conditions have been developed for several key transformations in tropane alkaloid synthesis, including cyclization and esterification reactions [27]. These approaches eliminate solvent waste and often provide enhanced reaction rates and selectivities [27].

Scale-up and Industrial Considerations

The scale-up of pseudococaine synthesis from laboratory to industrial scale presents numerous challenges related to safety, efficiency, and regulatory compliance [31] [32]. Process optimization requires careful consideration of reaction kinetics, heat transfer, mass transfer, and mixing effects that become increasingly important at larger scales [31].

Critical process parameters (CPPs) must be identified and controlled during scale-up to ensure consistent product quality and yield [32]. These parameters include temperature control, reagent addition rates, mixing efficiency, and residence times, all of which can significantly impact the stereochemical outcome of the synthesis [32].

Safety considerations become paramount at industrial scale, particularly when dealing with hazardous reagents such as strong bases and acyl chlorides used in pseudococaine synthesis [31]. Proper ventilation, containment systems, and emergency response procedures must be implemented to protect workers and the environment [31].

Economic factors play a crucial role in industrial-scale synthesis, including raw material costs, energy consumption, waste disposal costs, and capital equipment requirements [31]. Process efficiency must be optimized to minimize overall production costs while maintaining product quality standards [31].

Quality control systems must be implemented to ensure batch-to-batch consistency and compliance with pharmaceutical standards [32]. These systems typically include in-process monitoring, final product testing, and statistical process control methods [32].

Synthesis of Derivatives and Analogues

The synthesis of pseudococaine derivatives and analogues has been driven by structure-activity relationship studies aimed at understanding the molecular basis of biological activity [33] [34]. Systematic structural modifications have focused on various positions of the tropane ring system and the ester substituents [33].

Bridge-substituted derivatives, particularly 6- and 7-hydroxylated analogues, have been synthesized using modified Willstätter approaches [35] [36]. These compounds serve as valuable tools for exploring the effects of polar substituents on the two-carbon bridge of the tropane system [35] [36].

Nitrogen-modified analogues, including norpseudococaine and N-alkyl derivatives, have been prepared to investigate the role of the tertiary amine in biological activity [33]. These modifications typically involve demethylation reactions followed by selective alkylation or acylation of the resulting secondary amine [33].

Ester modifications have been extensively explored, including variations in both the C-2 carbomethoxy group and the C-3 benzoyl group [33] [34]. These modifications are typically accomplished through transesterification reactions or by using different acylating agents during the final esterification step [33].

Isotopically labeled derivatives, including deuterium and carbon-13 labeled analogues, have been synthesized for metabolic studies and analytical applications [37]. These compounds require specialized synthetic approaches to introduce the isotopic labels at specific positions while maintaining the overall synthetic efficiency [37].